

Technical Support Center: Percoll Removal from Isolated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Percoll	
Cat. No.:	B13388388	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing **Percoll** from isolated cell populations. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure high cell viability and purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to remove **Percoll** after cell isolation?

It is often unnecessary to remove **Percoll** as it is non-toxic to cells and does not adhere to cell membranes.[1] Cells can typically be transferred directly to culture systems or used in subsequent experiments without adverse effects.[1] However, removal is recommended if the presence of **Percoll** could interfere with downstream applications, such as certain staining procedures or highly sensitive assays.[2][3]

Q2: What is the most common method for removing **Percoll** from live cells?

The most common and straightforward method is washing the cells via low-speed centrifugation.[1] This involves diluting the cell suspension containing **Percoll** with a physiological solution and pelleting the cells at a low centrifugal force, which is sufficient to pellet the cells but not the **Percoll** particles.

Q3: How many washing steps are required for complete **Percoll** removal?

Two to three washes are typically sufficient to remove any residual **Percoll**.[1][4] Studies using radioactively labeled **Percoll** have shown no detectable residual **Percoll** adhering to cells after three washes.[1]

Q4: What should I do if I cannot pellet my cells during the washing steps?

If you are unable to form a cell pellet at the recommended low speeds (e.g., 200 x g), you may need to increase the centrifugation speed.[2] Some protocols for specific cell types, like microglia, have successfully used higher speeds (e.g., 1800 rpm) to pellet cells after **Percoll** separation.[2] However, it is crucial to start with lower speeds to avoid unnecessary stress on the cells.

Q5: Can **Percoll** be removed from smaller particles like viruses or subcellular organelles?

Yes, for smaller biological materials that cannot be pelleted by low-speed centrifugation, high-speed centrifugation is an effective method.[1] This technique pellets the **Percoll**, leaving the biological material in the supernatant.[1]

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

Problem	Potential Cause	Suggested Solution
Low Cell Viability	Harsh enzymatic digestion prior to Percoll gradient.	Optimize digestion time and enzyme concentration. Ensure tissue is fresh.[5][6]
Overly aggressive centrifugation during washing.	Use the lowest possible centrifugation speed that effectively pellets your cells. Start at 200 x g for 2-10 minutes.[1]	
Improper handling of cells (e.g., vigorous pipetting).	Handle cells gently at all stages. Use wide-bore pipette tips.	_
Failure to Form a Cell Pellet	Centrifugation speed is too low for the specific cell type.	Gradually increase the centrifugation speed and/or time. For example, try increasing from 200 x g to 300-400 x g.[2][5]
Insufficient number of cells.	Ensure you have a sufficient starting cell number to form a visible pellet.	
Percoll Pellet Forms with Cell Pellet	Centrifugation speed is too high during the washing step.	Reduce the centrifugation speed to a level that pellets the cells but not the Percoll particles.
Contamination with Debris	Incomplete separation during density gradient centrifugation.	Ensure careful layering of the Percoll gradient and gentle removal of the cell layer of interest.[7][8] Consider additional washing steps.
Inadequate removal of tissue debris before Percoll gradient.	Filter the initial cell suspension through a cell strainer to remove larger clumps and debris.[9]	

Experimental Protocols Protocol 1: Percoll Removal by Low-Speed Centrifugation (Washing)

This method is suitable for most isolated live cells.

Materials:

- Cell suspension in Percoll
- Physiological saline or appropriate cell culture medium (e.g., PBS, HBSS)
- Serological pipettes
- Conical centrifuge tubes (15 mL or 50 mL)
- Refrigerated centrifuge with a swinging-bucket rotor

Procedure:

- Carefully transfer the collected cell layer from the **Percoll** gradient into a new conical centrifuge tube.
- Dilute the cell suspension with at least 4-5 volumes of cold physiological saline or culture medium.[7] For example, add 4-5 mL of saline for every 1 mL of cell suspension.
- Mix the suspension gently by inverting the tube several times.
- Centrifuge at 200-500 x g for 5-10 minutes at 4°C with the brake set to low or off.[1][5][7]
- Carefully aspirate the supernatant, being cautious not to disturb the cell pellet.
- Gently resuspend the cell pellet in fresh, cold physiological saline or culture medium.
- Repeat the washing steps (3-6) two more times for a total of three washes.[1][4]
- After the final wash, resuspend the cell pellet in the desired medium for downstream applications.

Protocol 2: Percoll Removal by High-Speed Centrifugation

This method is ideal for subcellular particles and viruses.

Materials:

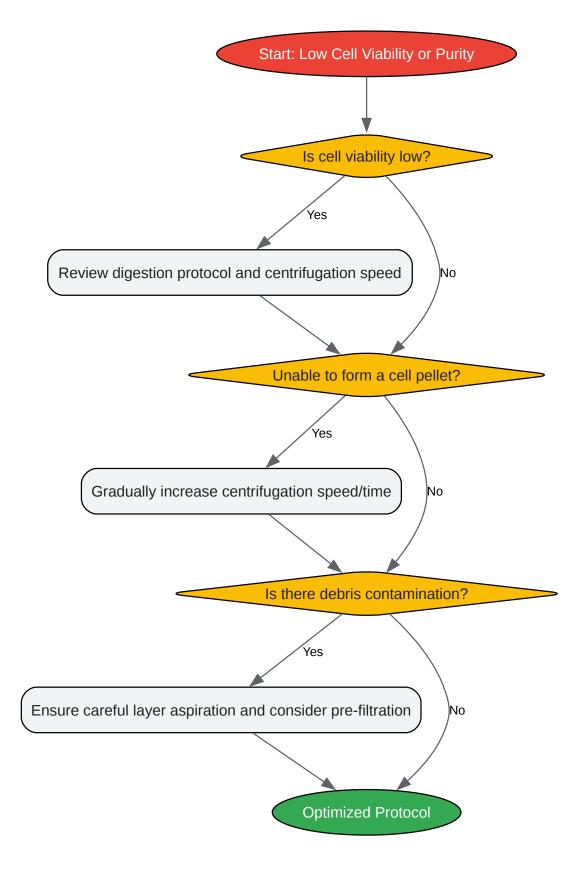
- Sample in **Percoll** from the first centrifugation run
- High-speed centrifuge with a swinging-bucket or angle-head rotor
- Appropriate centrifuge tubes for high-speed centrifugation

Procedure:

- Transfer the undiluted fraction containing the biological material from the initial Percoll
 gradient to a high-speed centrifuge tube.
- Centrifuge at 100,000 x g for 90 minutes (angle-head rotor) or 2 hours (swinging-bucket rotor).[1]
- The **Percoll** will form a hard pellet at the bottom of the tube.
- Carefully collect the supernatant containing the purified biological material.

Quantitative Data Summary

Parameter	Low-Speed Centrifugation (Washing)	High-Speed Centrifugation
Centrifugal Force	200 - 500 x g[1][7]	100,000 x g[1]
Centrifugation Time	2 - 10 minutes per wash[1][5]	90 - 120 minutes[1]
Number of Washes	2 - 3[1][4]	1
Typical Application	Live cells[1]	Viruses, subcellular particles[1]
Reported Cell Viability	Generally high, can be ~95% [5]	Not applicable for live cells


Visual Workflows

Click to download full resolution via product page

Caption: Workflow for removing **Percoll** from isolated cells using the washing method.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Density centrifugation ANACC Methods and Materials [research.csiro.au]
- 5. Protocol to dissociate and isolate wide-diversity single cells by density gradient centrifugation from human hepatoblastoma tissue PMC [pmc.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. encodeproject.org [encodeproject.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of Primary Brain Cells: Challenges and Solutions PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Percoll Removal from Isolated Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13388388#how-to-remove-percoll-from-isolated-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com